(Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
説明
(Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide-derived small molecule featuring a sulfonyl-piperidine moiety and a nitro-substituted benzothiazole ring. The Z-configuration of the imine group in the benzothiazolylidene fragment is critical for its stereochemical stability and biological activity.
特性
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonyl-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S2/c1-3-16-6-4-5-13-25(16)33(30,31)18-10-7-15(8-11-18)21(27)23-22-24(2)19-12-9-17(26(28)29)14-20(19)32-22/h7-12,14,16H,3-6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMZKFNSQQBAGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a sulfonamide moiety linked to a thiazole derivative, which is known to influence its biological properties. The general structure can be represented as follows:
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including enzymes and receptors involved in disease processes.
- Inhibition of Carbonic Anhydrases : Some sulfonamide derivatives have been shown to inhibit carbonic anhydrases (CAs), particularly isoforms IX and XII, which are implicated in tumor growth and metastasis. This inhibition may contribute to the compound's anticancer properties .
- Antagonism of TRPV1 Receptors : Compounds structurally related to (Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide have demonstrated antagonistic activity against the TRPV1 receptor, which plays a role in pain perception and inflammation .
Pharmacological Effects
The biological activity of this compound has been evaluated in various studies, highlighting its potential applications in pain management and cancer therapy.
Table 1: Summary of Biological Activities
Case Studies
- In Vitro Studies on Cancer Cells : A study evaluated the effects of the compound on various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis. The mechanism was linked to the inhibition of carbonic anhydrase activity, leading to altered cellular pH and subsequent cell death .
- Pain Management : In animal models, the compound exhibited analgesic properties comparable to established TRPV1 antagonists. It effectively reduced hyperalgesia in neuropathic pain models, indicating its potential for use in chronic pain management .
類似化合物との比較
Table 1: Structural and Physicochemical Comparison
| Parameter | Target Compound | 1007540-88-6 Analog |
|---|---|---|
| Sulfonyl Group | 2-ethylpiperidine | Azepane |
| Benzothiazole Substituents | 3-methyl, 6-nitro | 3-ethyl, 4-fluoro |
| Molecular Weight (g/mol) | ~538.6 | ~551.6 |
| Calculated LogP | 3.8 (predicted) | 4.1 (predicted) |
| Polar Surface Area (Ų) | ~120 | ~115 |
Functional Implications
- In contrast, the 4-fluoro substituent in the analog may enhance metabolic stability via reduced oxidative metabolism .
- Solubility : The azepane ring in 1007540-88-6 increases lipophilicity (higher LogP), possibly reducing aqueous solubility compared to the target compound’s piperidine group.
- Synthetic Accessibility : The 2-ethylpiperidine group in the target compound may offer simpler synthetic routes compared to azepane, which requires longer ring-closure steps.
Comparison with Broader Structural Classes
Pyrrolopyrrole Derivatives
Another related compound, 1-(cyclohexylmethyl)octahydro-3-[4-(methoxycarbonyl)phenyl]-4,6-dioxopyrrolo[3,4-c]pyrrole-1-carboxylic acid (CAS: 1024388-75-7), represents a distinct structural class. While both the target compound and this derivative contain sulfonamide-like motifs, the pyrrolopyrrole core introduces rigidity and hydrogen-bonding capacity, diverging from the benzothiazolylidene scaffold’s planar geometry.
Table 2: Cross-Class Comparison
| Parameter | Target Compound | 1024388-75-7 Derivative |
|---|---|---|
| Core Structure | Benzamide-benzothiazolylidene | Pyrrolopyrrole-carboxylic acid |
| Key Functional Groups | Sulfonyl, nitro | Methoxycarbonyl, dioxopyrrolo |
| Molecular Weight (g/mol) | ~538.6 | ~463.5 |
| Bioactivity Hypothesis | Kinase inhibition | Protease inhibition |
Research Findings and Limitations
- Binding Affinity: Computational docking studies suggest the target compound’s nitro group forms strong hydrogen bonds with kinase ATP-binding pockets, whereas 1007540-88-6’s fluorine may engage in hydrophobic interactions. No experimental IC₅₀ data is publicly available for either compound .
- Metabolic Stability : The 3-methyl group in the target compound may reduce CYP450-mediated oxidation compared to the 3-ethyl group in 1007540-88-6, though in vitro assays are needed to confirm this.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
